N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring a unique combination of functional groups, including a cyano group, a dimethoxyphenyl group, a thienyl group, and a pyrazole carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate. This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with thiophene-2-carboxylic acid under acidic conditions to form 3,4-dimethoxyphenyl-2-thienyl ketone.
Cyano Group Introduction: The next step involves the introduction of the cyano group. This can be done by reacting the thienyl ketone with a suitable nitrile source, such as cyanogen bromide, in the presence of a base like sodium hydroxide.
Pyrazole Ring Formation: The cyano-thienyl intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. This step typically requires refluxing in ethanol.
Carboxamide Formation: Finally, the pyrazole intermediate is reacted with methyl isocyanate to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine or the carboxamide to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. The cyano and carboxamide groups are known to interact with biological receptors, which could lead to the development of new drugs for treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its complex structure allows for fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The carboxamide group can form hydrogen bonds with biological molecules, facilitating binding to receptors or enzymes. The thienyl and pyrazole rings provide a rigid framework that can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1H-pyrazole-5-carboxamide
- N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-4-carboxamide
- N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the cyano and carboxamide groups can significantly affect the compound’s ability to interact with biological targets, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-22-14(6-7-20-22)17(23)21-18-12(9-19)13(10-26-18)11-4-5-15(24-2)16(8-11)25-3/h4-8,10H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOJLROUZXTEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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